molecular formula C13H18O2 B6227083 (1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1568114-03-3

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B6227083
CAS No.: 1568114-03-3
M. Wt: 206.3
InChI Key:
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Description

Preparation Methods

The synthesis of (1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone precursor using a suitable reducing agent. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial production methods for this compound may involve the use of catalytic hydrogenation processes, where a catalyst such as palladium on carbon (Pd/C) is used to facilitate the reduction of the ketone precursor. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form a fully saturated naphthalene derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce a fully saturated naphthalene derivative.

Scientific Research Applications

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism of action of (1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other similar compounds, such as:

    (1R)-1,2,3,4-tetrahydronaphthalen-1-ol: This compound lacks the propan-2-yloxy group, which may result in different chemical and biological properties.

    (1R)-7-(methoxy)-1,2,3,4-tetrahydronaphthalen-1-ol: The presence of a methoxy group instead of a propan-2-yloxy group may influence the compound’s reactivity and interactions with biological targets.

    (1R)-7-(ethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol: The ethoxy group may confer different solubility and stability characteristics compared to the propan-2-yloxy group.

The uniqueness of this compound lies in its specific structural features, which can influence its reactivity, stability, and interactions with biological systems. These properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1568114-03-3

Molecular Formula

C13H18O2

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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